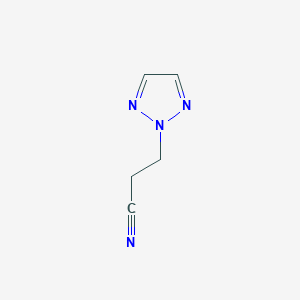

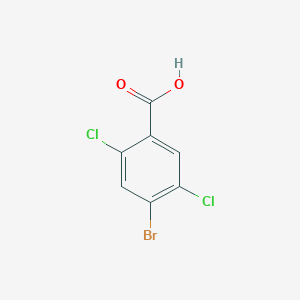

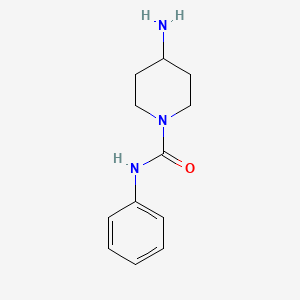

![molecular formula C12H24N2O2 B1285729 tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate CAS No. 864943-63-5](/img/structure/B1285729.png)

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate

Vue d'ensemble

Description

The compound tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate is a chemical intermediate that can be utilized in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group attached to an aminomethyl-substituted cyclohexyl ring. This structure is a common motif in medicinal chemistry due to its relevance in drug design and synthesis.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, demonstrating the versatility of tert-butyl carbamates as building blocks in organic synthesis . Additionally, the enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been achieved using iodolactamization as a key step, highlighting the potential for creating chiral centers in these molecules . Furthermore, practical synthesis routes have been developed for trans-tert-butyl-2-aminocyclopentylcarbamate, which is structurally similar to the compound of interest, showcasing the accessibility of such intermediates for further applications .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and potential applications. The tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. The cyclohexyl ring, often present in bioactive molecules, contributes to the lipophilicity and can impact the pharmacokinetic properties of the derivatives. The aminomethyl group is a functional handle that can be further modified or participate in the formation of bonds with other molecules.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives are known to participate in various chemical reactions. For example, tert-butyl nitrite has been used as an oxidant and a N1 synthon in multicomponent reactions to form fused quinolines and isoquinolines through sequential C-N bond formations . Ynamides like tert-butyl N-ethynyl-N-phenylcarbamate have been involved in 1,3-dipolar cycloadditions to afford pyrazole derivatives . These reactions demonstrate the reactivity of the tert-butyl carbamate moiety and its utility in constructing complex heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The tert-butyl group is known to impart volatility and stability against hydrolysis to the carbamate moiety. The cyclohexyl ring's conformational flexibility can affect the compound's solubility and crystallinity. The presence of functional groups such as amines and carbamates can lead to hydrogen bonding, impacting the compound's boiling point, melting point, and solubility in various solvents.

Applications De Recherche Scientifique

Synthesis of Key Intermediates for Factor Xa Inhibitors

An efficient stereoselective synthesis route for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This synthesis is important for the preparation of key intermediates in the synthesis of factor Xa inhibitors, showcasing the compound's role in medicinal chemistry (Wang et al., 2017).

Enantioselective Synthesis of Carbocyclic Analogues

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was identified as a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, highlighting its significance in the synthesis of nucleotide analogues (Ober et al., 2004).

Metalation and Alkylation Research

Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes explored their capacity for undergoing metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This study contributes to the understanding of metalation processes and the synthesis of α-functionalized α-amino silanes (Sieburth et al., 1996).

Synthesis of Biologically Active Compounds

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291), demonstrates the compound's role in pharmaceutical synthesis and optimization (Zhao et al., 2017).

Development of Fluorescent Sensory Materials

The study on benzothiazole-modified carbazole derivatives, specifically TCBT with a tert-butyl moiety, revealed its ability to gel certain solvents and form organogels. These gels could emit strong blue light and serve as efficient fluorescent sensory materials for detecting volatile acid vapors, showcasing the compound's potential in sensor technology (Sun et al., 2015).

Propriétés

IUPAC Name |

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRHJVGZHRVXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585463 | |

| Record name | tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate | |

CAS RN |

864943-63-5 | |

| Record name | tert-Butyl [1-(aminomethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl N-[1-(aminomethyl)cyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

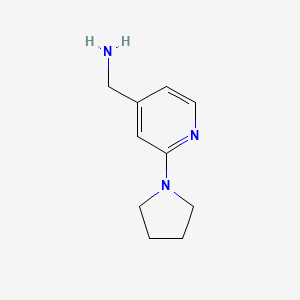

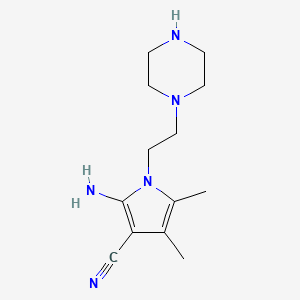

![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)

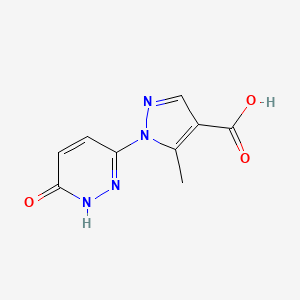

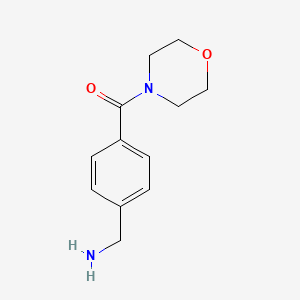

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)